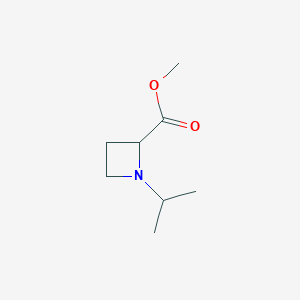
Methyl 1-propan-2-ylazetidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-propan-2-ylazetidine-2-carboxylate is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-propan-2-ylazetidine-2-carboxylate typically involves the reaction of azetidin-2-one with methyl 2-(dimethoxyphosphoryl)acetate in the presence of a base such as sodium hydride (NaH) in dry tetrahydrofuran (THF) . The reaction proceeds through a Horner–Wadsworth–Emmons reaction followed by aza-Michael addition to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1-propan-2-ylazetidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
Methyl 1-propan-2-ylazetidine-2-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of methyl 1-propan-2-ylazetidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules. This interaction can lead to the modulation of biological pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to methyl 1-propan-2-ylazetidine-2-carboxylate include:
Azetidine-2-carboxylic acid derivatives: These compounds share the azetidine ring structure and have similar reactivity and applications.
Methyl 2-imino-5-oxo-1-propyl-1,5-dihydro-2H-dipyrido[1,2-a2,3-d]pyrimidine-3-carboxylate: This compound has a similar ester functional group and can undergo similar chemical reactions.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the azetidine ring and the ester functional group.
Propiedades
Número CAS |
33667-51-5 |
|---|---|
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
methyl 1-propan-2-ylazetidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-6(2)9-5-4-7(9)8(10)11-3/h6-7H,4-5H2,1-3H3 |
Clave InChI |
WEZLHWXQABCSOJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCC1C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



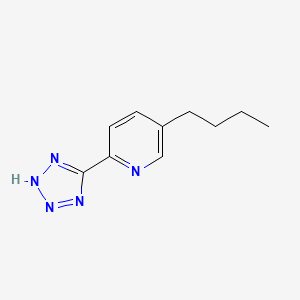
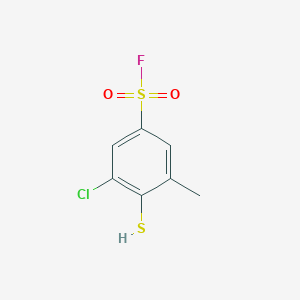
![(2S)-5-tert-Butoxy-2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)acetyl]amino]-5-oxo-pentanoic acid](/img/structure/B14009362.png)
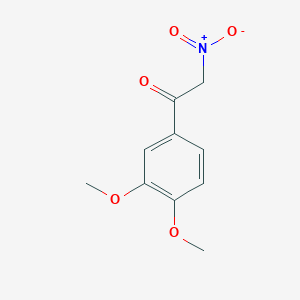

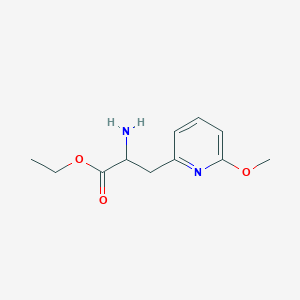
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009396.png)
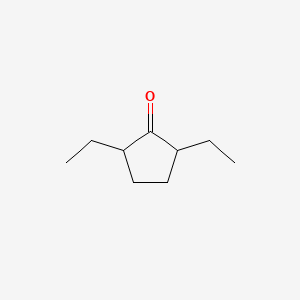
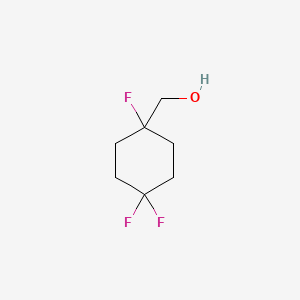

![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009419.png)
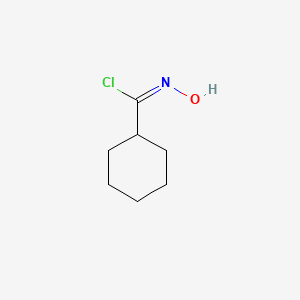
![4-Methoxy-5,8,10-trioxabicyclo[4.4.0]decane-2,3-diol](/img/structure/B14009436.png)
